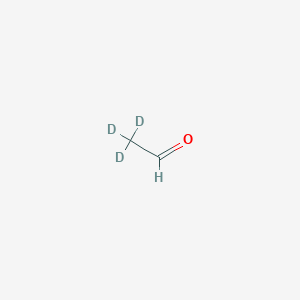

Acetaldehyde-2,2,2-d3

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trideuterioacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173680 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19901-15-6 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Fidelity Assessment

Laboratory Synthesis and Purification Protocols

A notable laboratory-scale synthesis of Acetaldehyde-2,2,2-d3 involves the direct hydrogen-deuterium exchange of the methyl protons in acetaldehyde (B116499). Research has demonstrated that while this exchange can occur in alkaline media, the competing aldol (B89426) condensation reaction makes this route unsuitable for preparative purposes .

A more effective method utilizes a base-catalyzed exchange in the presence of pyridine (B92270). In a typical procedure, acetaldehyde is heated in a sealed tube with deuterium (B1214612) oxide (D₂O) and a catalytic amount of pyridine . One study reported that heating a solution of acetaldehyde in deuterium oxide with 0.4 M pyridine for 12 hours resulted in an 83% exchange of the methyl protons . To achieve a high degree of isotopic purity, this exchange process is repeated. After two additional exchanges, a high isotopic purity of 99% deuterium in the methyl group was achieved .

Purification of the resulting this compound is critical to remove any remaining starting material, byproducts, or catalyst. The primary method for purification is distillation. The deuterated aldehyde can be effectively recovered from the reaction mixture by distillation under an inert nitrogen atmosphere . Standard purification protocols for acetaldehyde, which can be adapted for its deuterated analogue, also include fractional distillation through a packed column or preliminary treatment with sodium bicarbonate followed by drying and fractional distillation lookchem.com.

Deuterium Content and Isotopic Purity Verification

Verifying the isotopic fidelity of this compound is essential to ensure its suitability for its intended applications. This is typically accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) rsc.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for determining the extent of deuteration at the methyl position. In a standard acetaldehyde molecule (CH₃CHO), the ¹H NMR spectrum displays two characteristic signals: a doublet for the methyl protons (CH₃) and a quartet for the aldehydic proton (CHO) study.comyoutube.com. Upon successful synthesis of this compound, the signal corresponding to the methyl protons should be significantly diminished or absent. The aldehydic proton's signal, which is split into a quartet by the three adjacent methyl protons in the non-deuterated form, would simplify to a singlet in the fully deuterated isotopologue. The degree of deuteration can be quantified by integrating the residual methyl proton signal relative to the aldehydic proton signal. Research has confirmed achieving 99% deuterium incorporation in the methyl group using this method .

Mass Spectrometry (MS): Mass spectrometry provides detailed information about the distribution of different isotopologues in the sample aip.orgaip.org. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of trideuterio- (CD₃CHO), dideuterio- (CHD₂CHO), and monodeuterio- (CH₂DCHO) species can be determined . This technique offers a precise assessment of the isotopic purity. For instance, one analysis of a synthesized this compound sample revealed the presence of 96% trideuterio, 2% dideuterio, and 2% monodeuterio species . High-resolution mass spectrometry (HR-MS) is particularly valuable for accurately determining isotopic enrichment rsc.org.

Gas Chromatography (GC): In addition to spectroscopic methods, chromatographic techniques can be employed. Isotopic separation of acetaldehyde and this compound has been achieved using a porous layer open tubular (PLOT) capillary column in gas chromatography, which allows for the quantification of each isotopologue without the need for a mass spectrometric detector nih.gov.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are instrumental in characterizing the unique vibrational modes of acetaldehyde-2,2,2-d3.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

FTIR spectroscopy reveals the characteristic vibrational frequencies of chemical bonds within a molecule. spectroscopyonline.commasterorganicchemistry.comwiley.com For this compound, the substitution of deuterium (B1214612) for hydrogen in the methyl group leads to significant shifts in the vibrational frequencies associated with this group.

Studies have utilized long-path FTIR detection to investigate the vapor-phase reactions of various acetaldehyde (B116499) isotopologues, including this compound, with radicals such as NO3 and OH. psu.eduacs.orgresearchgate.net These experiments, conducted at room temperature and specific pressures, allow for the determination of kinetic isotope effects. psu.eduacs.orgresearchgate.netresearchgate.net For example, the differing reactivity of various isotopologues towards OH radicals can be clearly illustrated by changes in their respective IR absorption bands. psu.edu

In interstellar ice analogs, FTIR has been used to monitor the chemical changes in this compound ices upon irradiation. researchgate.net The resulting spectra show the formation of new species, such as the acetyl-d3 radical, identified by its characteristic absorption band. researchgate.net

A comparison of the FTIR spectra of acetaldehyde and this compound highlights the isotopic shifts. For instance, the C-D stretching vibrations in this compound appear at lower frequencies compared to the C-H stretching vibrations in the non-deuterated form due to the heavier mass of deuterium.

Table 1: Selected FTIR Vibrational Frequencies for Acetaldehyde and its Isotopologues

| Vibrational Mode | Acetaldehyde (CH3CHO) (cm⁻¹) | This compound (CD3CHO) (cm⁻¹) |

| C-H/C-D Stretch | 2968 | 2250 (C-D stretch) |

| C=O Stretch | 1746 | 1740 |

| CH3/CD3 Deformation | 1395 | 1040 |

| C-C Stretch | 1115 | 980 |

Note: The values presented are approximate and can vary based on the experimental conditions.

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. nih.govedinst.comrenishaw.com It is particularly sensitive to symmetric vibrations and homonuclear bonds. spectroscopyonline.com The Raman spectra of liquid CH3CHO and its deuterated analogue, CH3CDO, have been obtained and analyzed. researchgate.netcdnsciencepub.com These studies, which include measurements of depolarization ratios, have contributed to a comprehensive vibrational assignment for these molecules. cdnsciencepub.com The analysis of Raman spectra is a key component in understanding the complete vibrational picture of this compound. spectroscopyonline.com An isotopic separation of acetaldehyde and this compound has been achieved using a porous layer open tubular (PLOT) capillary column, which is a prerequisite for analytical methods based on stable isotope dilution without mass spectrometric detection. science.govscience.govresearchgate.netscience.govscience.govscience.gov

Mass Spectrometric and Photoionization Analysis

Mass spectrometry and photoionization techniques are crucial for determining the mass-to-charge ratio of ions and studying their energetics.

Vacuum Ultraviolet (VUV) Photoionization Reflectron Time-of-Flight Mass Spectrometry

Vacuum ultraviolet (VUV) photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) is a powerful technique for the selective ionization and detection of molecules. wikipedia.org A reflectron is a component in a time-of-flight mass spectrometer that uses an electric field to reverse the direction of ion travel, thereby improving mass resolution. wikipedia.org This method has been employed to study the products formed from the interaction of energetic electrons with this compound in interstellar ice analogs. researchgate.net The use of VUV photoionization allows for isomer-selective detection, and the reflectron time-of-flight setup provides high mass resolution. researchgate.netaip.org For instance, this technique has been used to identify various reaction products by analyzing their photoionization efficiency curves and isomer-specific fragmentation patterns. researchgate.net

Gas Phase Ion Energetics Studies

The study of gas-phase ion energetics provides fundamental thermodynamic information about ions, such as their heats of formation and ionization energies. The National Institute of Standards and Technology (NIST) provides gas-phase ion energetics data for this compound. nist.gov Photoionization efficiency (PIE) studies have been conducted on deuterated acetaldehydes, including CH3CDO, to investigate their ionization and fragmentation pathways. mdpi.com These experiments involve measuring the ion signal as a function of photoionization energy. aip.org The analysis of PIE curves allows for the determination of appearance energies of fragment ions and provides insights into the dissociation dynamics of the parent ion. aip.orgosti.gov

Nuclear Magnetic Resonance (NMR) Applications in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. organicchemistrydata.org In the context of this compound, NMR is primarily used to confirm the isotopic purity of the compound. aip.org The proton NMR (¹H NMR) spectrum of this compound would be significantly simplified compared to that of acetaldehyde. The complex multiplet corresponding to the methyl protons in acetaldehyde would be absent, and only a singlet for the aldehydic proton would be observed. The chemical shift of this proton would be influenced by the neighboring deuterated methyl group. nanalysis.comnih.gov Similarly, deuterium NMR (²H NMR) would show a signal corresponding to the deuterons in the methyl group. The coupling constants (J-couplings) between the remaining proton and any adjacent deuterium atoms would also provide structural information. ubc.caresearchgate.net

Astrochemical Research Paradigms

Interstellar Formation Pathways and Abundance in the Interstellar Medium

The formation of acetaldehyde (B116499) and its deuterated variants in the ISM is a subject of extensive research, with proposed pathways occurring on the surfaces of interstellar grains, through energetic radiation processing of cosmic ices, and in the gas phase.

Interstellar dust grains, coated with icy mantles, serve as catalytic sites for the formation of complex molecules. The synthesis of acetaldehyde on these grain surfaces is thought to primarily occur through the combination of the methyl (CH₃) and formyl (HCO) radicals. aanda.orgaanda.org For the formation of Acetaldehyde-2,2,2-d3, a similar mechanism involving the deuterated methyl radical (CD₃) is proposed.

However, quantum chemical calculations have introduced complexities to this model. While the gas-phase reaction between CH₃ and HCO can lead to acetaldehyde, the geometry imposed by the water ice surface on interstellar grains may favor the formation of methane (B114726) (CH₄) and carbon monoxide (CO) instead. arxiv.org The efficiency of acetaldehyde formation on these icy surfaces is highly dependent on the temperature and the diffusion-to-binding-energy ratio of the methyl radical. aanda.orgastrochem-tools.org Theoretical models suggest that for the reaction to be efficient, it needs to occur within a narrow temperature window of 12 to 30 K. aanda.org

Hydrogenation and deuteration reactions on grain surfaces also play a crucial role. Experiments have shown that acetaldehyde can resist hydrogenation, with only a small fraction converting to other products. aanda.orgastrobiology.com This resilience is attributed to the predominance of H-abstraction from the formyl group, creating a cycle that reforms acetaldehyde. aanda.orgarxiv.org This process can also explain the observed excess of deuterated acetaldehyde, like CH₃CDO, in prestellar cores. astrobiology.com The formation of doubly deuterated acetaldehyde is believed to originate from a doubly deuterated reactant, suggesting a common origin with other doubly deuterated complex organic molecules in the low-temperature environment of prestellar cores. aanda.org

Table 1: Key Radical Reactions in Grain Surface Synthesis of Acetaldehyde and its Isotopologues

| Reactant 1 | Reactant 2 | Product(s) | Significance |

| CH₃ | HCO | CH₃CHO or CH₄ + CO | Primary proposed pathway for acetaldehyde formation on grain surfaces. aanda.orgarxiv.org |

| CD₃ | HCO | CD₃CHO or CD₄ + CO | Analogous pathway for the formation of this compound. |

| CH₃CHO | D | CH₃CDO + H | Deuteration of acetaldehyde via atom addition/abstraction on ice surfaces. aanda.org |

Note: This table is interactive and can be sorted by column.

Interstellar ices are constantly bombarded by energetic radiation, such as galactic cosmic rays (GCRs) and ultraviolet (UV) photons, which can trigger the formation of complex organic molecules. researchgate.netnasa.gov Laboratory experiments simulating these conditions have demonstrated that the irradiation of simple ice mixtures can lead to the formation of acetaldehyde. researchgate.netarxiv.org

For instance, the interaction of energetic electrons with acetaldehyde-containing ices can lead to the formation of various radicals, which can then recombine to form more complex molecules. researchgate.net The irradiation of ices containing molecules like methane (CH₄) and carbon monoxide (CO) can also produce acetaldehyde. researchgate.net Furthermore, the energetic processing of acetylene (B1199291) (C₂H₂) mixed with water ice has been shown to efficiently form acetaldehyde, among other oxygen-bearing complex organic molecules. arxiv.org

Isotopic substitution experiments are crucial in these studies. For example, the irradiation of acetaldehyde ices has led to the formation of its cyclic trimer, paraldehyde, with isotopic labeling confirming the reaction pathways. researchgate.netnih.govresearchgate.net These radiation-induced processes are considered a significant pathway for the synthesis of complex organic molecules in cold molecular clouds. researchgate.net

Table 2: Products from Energetic Radiation of Acetaldehyde-Containing Ices

| Precursor(s) in Ice | Radiation Source | Key Products | Reference |

| Acetaldehyde (CH₃CHO) | Energetic electrons | Acetyl radical, Vinoxy radical, Diacetyl, Paraldehyde | researchgate.netresearchgate.net |

| Methane (CH₄), Carbon Monoxide (CO) | Energetic electrons | Acetaldehyde, Acetone | nasa.gov |

| Acetylene (C₂H₂), Water (H₂O) | H⁺ radiolysis | Acetaldehyde, Vinyl alcohol, Ketene, Ethanol (B145695) | arxiv.org |

Note: This table is interactive and allows for filtering of data.

While grain surface chemistry is a major contender for the formation of complex organic molecules, gas-phase reactions also contribute to their synthesis. For acetaldehyde, several gas-phase formation routes have been proposed and studied. arxiv.orgbohrium.comresearchgate.net

Quantum chemical computations have identified two potentially efficient gas-phase reaction pathways for acetaldehyde formation:

The reaction between the ethyl radical (C₂H₅) and atomic oxygen (O). arxiv.orgbohrium.comresearchgate.net

The reaction of ethanol (CH₃CH₂OH) with the hydroxyl radical (OH), which can lead to the formation of the CH₃CHOH radical, followed by a reaction with atomic oxygen. arxiv.orgbohrium.comresearchgate.net

Of these, the pathway involving ethanol, often referred to as the "ethanol tree," is suggested to play a major role, as it can reproduce the observed abundances of both acetaldehyde and glycolaldehyde (B1209225) in regions where ethanol is also detected. aanda.org The formation of deuterated acetaldehyde in the gas phase would likely proceed through analogous reactions involving deuterated precursors.

Significance in Prebiotic Chemistry and Complex Organic Molecule Synthesis

Acetaldehyde is considered a key precursor molecule in prebiotic chemistry. researchgate.netnih.govresearchgate.net Its ability to participate in the formation of larger, more complex organic molecules, including those essential for life, makes it a molecule of significant astrobiological interest. nih.govnih.gov The presence of deuterated variants like this compound provides further clues about the chemical and physical conditions under which these prebiotic pathways may have originated.

Laboratory studies have shown that acetaldehyde can be a building block for the synthesis of amino acids, sugars, and sugar-related compounds. nih.govresearchgate.net The polymerization of acetaldehyde, for instance, can be triggered by ionizing radiation in interstellar ice analogs, leading to the formation of molecules like paraldehyde. nih.govresearchgate.net The detection of such complex molecules suggests that the chemical complexity required for life could have its roots in the cold, irradiated environments of interstellar clouds. researchgate.netnih.gov

The study of deuterated molecules in this context is also linked to the emergence of homochirality, a key feature of life on Earth. usra.edu The presence of deuterium (B1214612) in molecules can, in some cases, lead to the formation of chiral centers, which might have played a role in the early selection of one enantiomer over another. usra.edu

Astrochemical Modeling and Observational Constraints

Astrochemical models are essential tools for testing our understanding of the formation and destruction pathways of molecules like this compound in the interstellar medium. These models incorporate vast networks of chemical reactions, both in the gas phase and on grain surfaces, and are constrained by observational data. astrobiology.comarxiv.org

The abundance of acetaldehyde and its deuterated isotopologues has been measured in various astrophysical environments, from cold molecular clouds to star-forming regions. researchgate.net The observed ratios of deuterated to non-deuterated species provide critical constraints on the dominant formation mechanisms and the physical conditions of these regions. aanda.org For instance, the high abundance of certain deuterated complex organic molecules in some sources suggests that they are formed in very cold, dense environments where deuterium fractionation is efficient. aanda.org

Recent observations with powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) have provided high-resolution maps of acetaldehyde distribution in star-forming regions, revealing its association with other organic molecules like ethanol. astrobiology.comarxiv.org These observations, when coupled with sophisticated chemical models, suggest that the destruction of ethanol in ice mantles could be a significant source of acetaldehyde. astrobiology.comarxiv.org The models also highlight the sensitivity of acetaldehyde abundance to factors like temperature and the timescale of stellar evolution. astrobiology.comarxiv.org

The detection of doubly deuterated acetaldehyde (CHD₂CHO) toward the protostar IRAS 16293-2422, with a high doubly to singly deuterated ratio, further supports the idea that these molecules form in the cold prestellar phase and are inherited during the star formation process. aanda.org

Q & A

Q. How can researchers address ethical concerns when using this compound in studies involving human-derived enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.